(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of substituents such as a chloro-fluorophenyl group, a furan ring, and a carboxamide group further enhances its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 4-chloro-2-fluoroaniline with furan-2-carbaldehyde to form an imine intermediate This intermediate is then subjected to cyclization with a suitable chromene precursor under acidic or basic conditions to yield the desired chromene derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are utilized to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways would depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-chlorophenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide
- (2Z)-2-[(4-fluorophenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide
- (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-[(thiophen-2-yl)methyl]-2H-chromene-3-carboxamide
Uniqueness
The uniqueness of (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups on the phenyl ring, along with the furan and chromene moieties, provides a unique structural framework that can interact with various molecular targets in a specific manner. This makes it a valuable compound for further research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C21H14ClFN2O3 |
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Molecular Weight |
396.8 g/mol |
IUPAC Name |
2-(4-chloro-2-fluorophenyl)imino-N-(furan-2-ylmethyl)chromene-3-carboxamide |
InChI |
InChI=1S/C21H14ClFN2O3/c22-14-7-8-18(17(23)11-14)25-21-16(10-13-4-1-2-6-19(13)28-21)20(26)24-12-15-5-3-9-27-15/h1-11H,12H2,(H,24,26) |
InChI Key |
MJJYMXBHFJUJON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=C(C=C(C=C3)Cl)F)O2)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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